![molecular formula C13H15ClF3NO B14655218 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol CAS No. 51788-00-2](/img/structure/B14655218.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is a chemical compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a piperidine ring substituted with a chlorinated and trifluoromethylated phenyl group. This compound has been studied for its potential analgesic properties and other pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable piperidine derivative. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its analgesic effects by modulating the activity of opioid receptors, particularly the μ-opioid receptor . This interaction leads to the inhibition of pain signaling pathways, resulting in analgesia .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
Pethidine (Meperidine): Another synthetic opioid with a phenylpiperidine structure and analgesic properties.
Penfluridol: A neuroleptic agent that shares structural similarities with the compound.
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol is unique due to its trifluoromethyl group, which imparts distinct pharmacological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
CAS No. |
51788-00-2 |
|---|---|
Molecular Formula |
C13H15ClF3NO |
Molecular Weight |
293.71 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C13H15ClF3NO/c1-18-6-4-12(19,5-7-18)9-2-3-11(14)10(8-9)13(15,16)17/h2-3,8,19H,4-7H2,1H3 |
InChI Key |
DUORAHWIVDIGKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


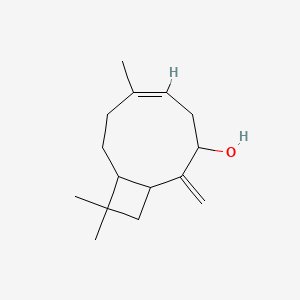

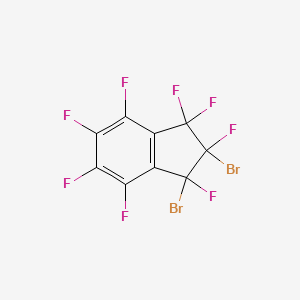
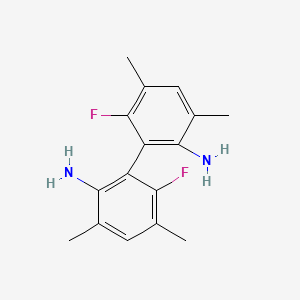
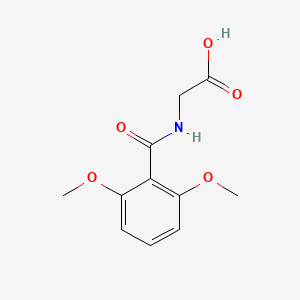
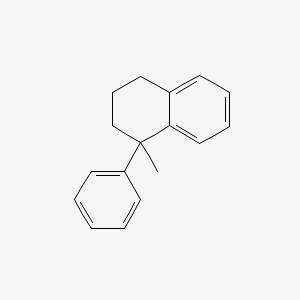
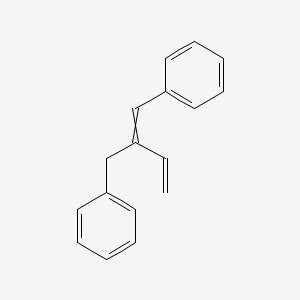
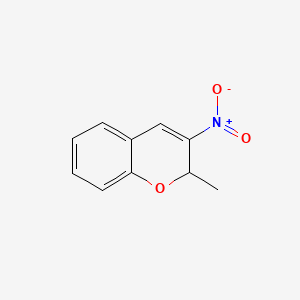
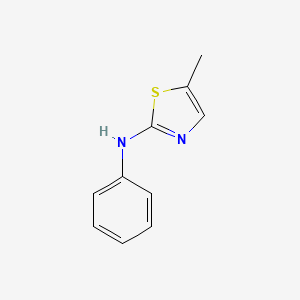

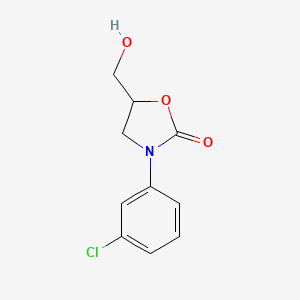
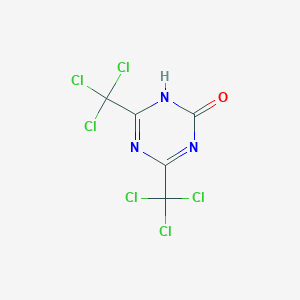
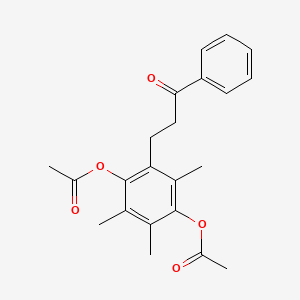
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
